3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidin-4-one core with an amino group and a fluorophenyl group attached
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that the structure-activity relationships of similar compounds suggest that different aromatic, aryl, and alkyl substitutions at certain positions of the molecule can influence its activity .
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit antitubercular activity, suggesting they may interact with biochemical pathways relevant to the growth and survival of mycobacterium tuberculosis .
Pharmacokinetics
Potent compounds from similar series have been found to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have been found to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by the presence of different halogen atoms on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The fluorophenyl group can be introduced through a halogenation reaction followed by a nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be utilized to study protein interactions and enzyme activities. Its fluorescence properties can be exploited in imaging and diagnostic applications.
Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(4-fluorophenyl)isoxazole: : Similar in structure but differs in the heterocyclic core.
5-(4-Fluorophenyl)thiophene: : Similar fluorophenyl group but lacks the pyrimidinone core.
Uniqueness
3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of the thieno[2,3-d]pyrimidin-4-one core and the fluorophenyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-amino-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-8-3-1-7(2-4-8)9-5-18-11-10(9)12(17)16(14)6-15-11/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGPDNPKTVSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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